Oxazole, 4-bromo-2-methyl-5-phenyl-
CAS No.:
Cat. No.: VC15771546
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 4-bromo-2-methyl-5-phenyl-1,3-oxazole |
| Standard InChI | InChI=1S/C10H8BrNO/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
| Standard InChI Key | OLAUPSZDVYXKPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(O1)C2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(4-bromophenyl)-2-methyl-5-phenyl-1,3-oxazole, delineates its substitution pattern: a methyl group at position 2, a 4-bromophenyl moiety at position 4, and a phenyl group at position 5 of the oxazole ring . Its molecular formula, C₁₆H₁₂BrNO, corresponds to a molecular weight of 314.18 g/mol . The SMILES notation (CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)Br) and InChIKey (BLUKBENFCRVXNS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for analogous oxazole derivatives reveal distinct patterns. For instance, 2-methyl-4-phenyloxazole precursors exhibit a singlet at δ 2.51 ppm for the methyl group and aromatic proton resonances between δ 7.27–7.80 ppm . Bromination at position 5 induces deshielding, shifting aromatic signals upfield (e.g., δ 7.32–7.94 ppm) . While specific <sup>13</sup>C NMR data for this compound remain unpublished, related structures show carbonyl carbons near δ 160 ppm and quaternary aromatic carbons at δ 120–140 ppm .
Synthetic Methodologies
Cyclization Strategies
The oxazole ring is typically constructed via cyclocondensation of α-bromo ketones with amides. For example, 2-bromo-1-phenylethanone reacts with acetamide under microwave irradiation to yield 2-methyl-4-phenyloxazole . This method achieves 87.6% yield and avoids traditional heating, minimizing decomposition .
Bromination and Functionalization
Selective bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-2-methyl-4-phenyloxazole in 89.05% yield . Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids introduces diverse substituents. For instance, coupling 5-bromo-2-methyl-4-phenyloxazole with 3-trifluoromethylphenylboronic acid affords 5-(3-CF₃-phenyl)-2-methyl-4-phenyloxazole (72.2% yield) . Adapting this protocol, the 4-bromophenyl group could be installed via coupling with 4-bromophenylboronic acid.
Physicochemical Properties
Solubility and Stability
The compound’s lipophilic aromatic substituents likely confer poor aqueous solubility, necessitating organic solvents (e.g., DMF, DMSO) for biological assays. Stability under ambient conditions remains uncharacterized, though oxazoles generally resist hydrolysis unless exposed to strong acids/bases.
Biological Relevance and Applications
Anticancer Prospects
Structurally related 2-methyl-4,5-disubstituted oxazoles exhibit antimitotic activity by tubulin polymerization inhibition . For example, 4a-j and 5a-f series compounds suppressed HeLa cell proliferation with IC₅₀ values of 0.12–4.3 µM . The bromine atom’s polarizability could facilitate π-stacking with tubulin’s colchicine-binding site, warranting cytotoxicity assays for this compound.
Computational and Experimental Challenges
Regioselectivity in Synthesis
Achieving regioselective bromination at position 4 remains a synthetic hurdle. Current protocols favor position 5 bromination due to the oxazole ring’s electronic asymmetry . Redirecting bromination to position 4 may require tailored directing groups or transition metal catalysis.
Spectroscopic Differentiation
Distinguishing positional isomers (e.g., 4-bromo vs. 5-bromo) demands advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments could resolve ambiguities in substitution patterns.
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